4,5-Di-O-caffeoylquinic acid methyl ester

Übersicht

Beschreibung

4,5-Di-O-caffeoylquinic acid methyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and ester linkages, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di-O-caffeoylquinic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: Elevated temperatures around 60-80°C.

Solvent: Anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Di-O-caffeoylquinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mechanism of Action:

Research indicates that 4,5-CQME exhibits significant antioxidant activity by modulating the Keap1/Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress. In vitro studies demonstrated that 4,5-CQME protects HepG2 cells from H₂O₂-induced oxidative damage by reducing reactive oxygen species (ROS) levels and enhancing the expression of antioxidant enzymes such as HO-1 and NQO1 .

Case Study:

A study conducted on HepG2 cells showed that treatment with varying concentrations of 4,5-CQME significantly decreased lipid peroxidation markers (MDA) and restored glutathione (GSH) levels. The compound also inhibited apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins (Bax/Bcl-2 ratio), indicating its potential application in liver disease therapies .

Antiviral Activity

Research Findings:

4,5-CQME has demonstrated antiviral properties against respiratory syncytial virus (RSV) and herpes simplex virus (HSV). Its low toxicity profile combined with high efficacy makes it a candidate for further development as an antiviral agent .

Data Table: Antiviral Efficacy of 4,5-CQME

Anti-inflammatory Effects

Biological Activity:

The compound has also been implicated in anti-inflammatory responses. Caffeoylquinic acids, including 4,5-CQME, have been shown to inhibit inflammatory cytokines and pathways associated with chronic inflammation . This suggests potential applications in managing inflammatory diseases.

Supporting Evidence:

In various studies, caffeoylquinic acids have been linked to reduced levels of pro-inflammatory markers in cell cultures and animal models. The specific mechanisms involve the suppression of NF-κB activation and modulation of cytokine production .

Potential Therapeutic Applications

Health Benefits:

The diverse biological activities of 4,5-CQME position it as a promising candidate for therapeutic applications in several areas:

- Cancer Treatment: Its antioxidant properties may contribute to cancer prevention strategies by mitigating oxidative stress linked to tumorigenesis.

- Neuroprotection: Emerging research suggests that compounds like 4,5-CQME may exert neuroprotective effects against neurodegenerative diseases through their antioxidant and anti-inflammatory actions .

Wirkmechanismus

The mechanism of action of 4,5-Di-O-caffeoylquinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Di-O-caffeoylquinic acid methyl ester: is similar to other polyphenolic esters and hydroxylated cyclohexane derivatives.

Unique Features: The presence of multiple hydroxyl groups and ester linkages makes it unique compared to simpler esters and alcohols.

Biologische Aktivität

4,5-Di-O-caffeoylquinic acid methyl ester is a derivative of caffeoylquinic acids (CQAs), which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and analgesic properties. This compound is primarily found in various plant species and has garnered attention for its potential health benefits.

Chemical Structure

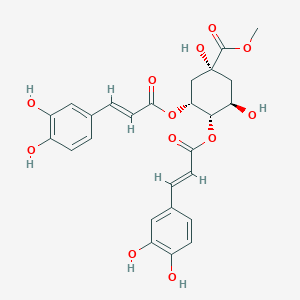

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 532 g/mol

The compound features two caffeoyl groups esterified at the 4 and 5 positions of quinic acid, along with a methyl ester group. This structural configuration is crucial for its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, particularly through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The presence of catechol moieties in its structure enhances this radical-scavenging capacity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Monocaffeoylquinic acid | 45% |

| Caffeic acid | 60% |

This data indicates that the dicaffeoyl derivatives show superior antioxidant activity compared to their mono counterparts .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been confirmed through various in vivo models. It has been shown to reduce edema in carrageenan-induced paw edema models, suggesting its potential use in treating inflammatory conditions.

- Study Findings : In a study assessing the anti-inflammatory effects of caffeoylquinic acid derivatives, this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Analgesic Activity

Research indicates that this compound possesses analgesic properties. In tests involving acetic acid-induced writhing in mice, it demonstrated a reduction in pain responses comparable to standard analgesics.

| Treatment Group | Writhe Count (Mean ± SD) |

|---|---|

| Control | 25 ± 3 |

| This compound (100 mg/kg) | 10 ± 2 |

| Aspirin (100 mg/kg) | 8 ± 1 |

These results suggest that the compound could be an effective natural analgesic .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The catechol groups facilitate electron donation to free radicals.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines.

Case Studies

- Case Study on Antioxidant Effects : A study on the antioxidant effects of various caffeoylquinic acids found that those with multiple caffeoyl groups showed enhanced radical scavenging abilities. Specifically, the presence of two caffeoyl groups in this compound was linked to its high antioxidant activity .

- Clinical Implications for Inflammation : A clinical trial investigated the effects of caffeoylquinic acids on patients with chronic inflammatory diseases. Results indicated that supplementation with compounds like this compound led to significant reductions in inflammatory markers .

Eigenschaften

IUPAC Name |

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.